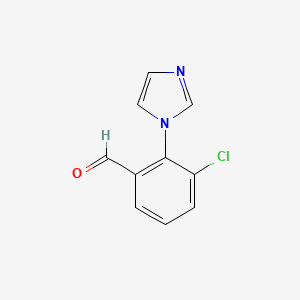![molecular formula C12H26N2O B13303288 (2,2-Dimethylpropyl)[3-(morpholin-4-yl)propyl]amine](/img/structure/B13303288.png)
(2,2-Dimethylpropyl)[3-(morpholin-4-yl)propyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2-Dimethylpropyl)[3-(morpholin-4-yl)propyl]amine is an organic compound with the molecular formula C12H26N2O. This compound features a morpholine ring attached to a propyl chain, which is further connected to a dimethylpropyl group. It is known for its versatile applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethylpropyl)[3-(morpholin-4-yl)propyl]amine typically involves the reaction of 3-(morpholin-4-yl)propylamine with 2,2-dimethylpropyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(2,2-Dimethylpropyl)[3-(morpholin-4-yl)propyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(2,2-Dimethylpropyl)[3-(morpholin-4-yl)propyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2,2-Dimethylpropyl)[3-(morpholin-4-yl)propyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The morpholine ring and the amine group play crucial roles in binding to the active sites of enzymes or receptors, influencing their function and downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2,2-Dimethyl-3-morpholin-4-ylpropanal): Similar structure but with an aldehyde group instead of an amine.
(2,2-Dimethyl-3-(morpholin-4-yl)propyl)(methyl)amine: Contains an additional methyl group on the amine nitrogen.
3-Morpholin-4-yl-propyl-amine: Lacks the dimethylpropyl group, making it less bulky.
Uniqueness
(2,2-Dimethylpropyl)[3-(morpholin-4-yl)propyl]amine is unique due to its specific combination of a morpholine ring and a dimethylpropyl group, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets, making it a valuable compound in research and industrial applications.
Eigenschaften
Molekularformel |
C12H26N2O |
|---|---|
Molekulargewicht |
214.35 g/mol |
IUPAC-Name |
2,2-dimethyl-N-(3-morpholin-4-ylpropyl)propan-1-amine |
InChI |
InChI=1S/C12H26N2O/c1-12(2,3)11-13-5-4-6-14-7-9-15-10-8-14/h13H,4-11H2,1-3H3 |
InChI-Schlüssel |
WHTGGJOEBBVVKH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CNCCCN1CCOCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(4-Chlorophenoxy)ethyl]piperidin-4-amine](/img/structure/B13303206.png)
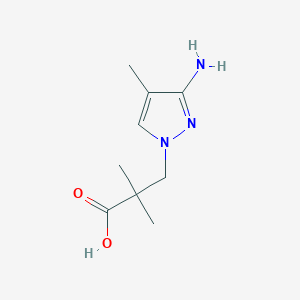
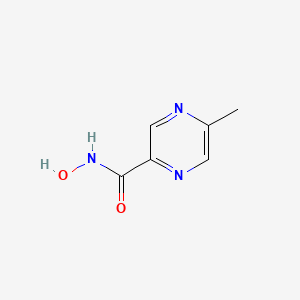

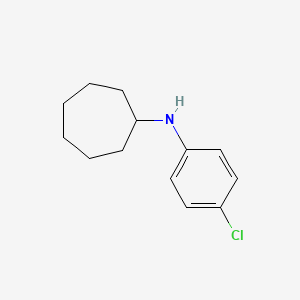
amine](/img/structure/B13303233.png)
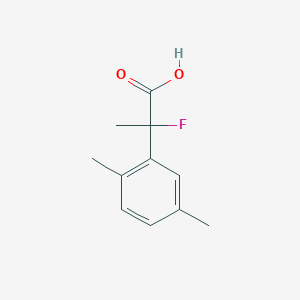


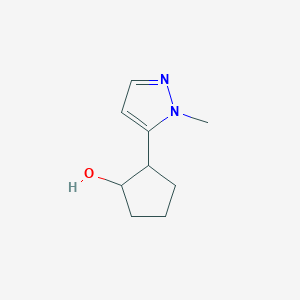

amine](/img/structure/B13303269.png)
![3-{[1-(Iodomethyl)-4-methylcyclohexyl]oxy}oxetane](/img/structure/B13303273.png)
